molecular formula C10H8N4 B6168877 2-(3-amino-1H-pyrazol-1-yl)benzonitrile CAS No. 1247428-25-6

2-(3-amino-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B6168877
CAS No.: 1247428-25-6
M. Wt: 184.2
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Description

2-(3-Amino-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 3-amino-pyrazole ring at the 2-position. Its molecular formula is C₁₀H₈N₄, with a molecular weight of 184.20 g/mol (CID: 42656760) . This compound is structurally related to several benzonitrile derivatives, which vary in substituents on the pyrazole ring or the aromatic core, influencing their physicochemical and biological properties.

Properties

CAS No.

1247428-25-6

Molecular Formula

C10H8N4

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Enaminones with Hydrazines

The most widely documented method for synthesizing pyrazole derivatives, including 2-(3-amino-1H-pyrazol-1-yl)benzonitrile, involves the cyclocondensation of enaminones with hydrazines. Enaminones, synthesized via the reaction of carbonyl compounds with N,N-dimethylformamide diethyl acetal (DMF-DEA), serve as versatile intermediates due to their α,β-unsaturated ketone structure . For the target compound, 2-cyanobenzaldehyde undergoes condensation with DMF-DEA in refluxing toluene to form the enaminone precursor, (E)-3-(dimethylamino)-1-(2-cyanophenyl)prop-2-en-1-one. Subsequent reaction with hydrazine hydrate in ethanol under acidic catalysis (e.g., 4-toluenesulfonic acid) induces cyclization, yielding the pyrazole core .

Mechanistic Insights :

  • Step 1 : Formation of the enaminone via nucleophilic attack of DMF-DEA on 2-cyanobenzaldehyde, followed by elimination of ethanol.

  • Step 2 : Hydrazine attacks the β-carbon of the enaminone’s α,β-unsaturated system, leading to cyclization and expulsion of dimethylamine.

  • Step 3 : Aromatic stabilization of the pyrazole ring, with the amino group occupying the 3-position due to electronic and steric factors.

Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
Catalyst4-Toluenesulfonic acidIncreases rate
SolventEthanolEnhances solubility
TemperatureReflux (78°C)Accelerates reaction
Reaction Time6–8 hoursMaximizes conversion

Characterization by 1H NMR^1 \text{H NMR} reveals distinct signals: the benzonitrile aromatic protons resonate as a singlet at δ 7.45–7.52 ppm, while the pyrazole H-4 and H-5 protons appear as doublets (3J=2.0Hz^3J = 2.0 \, \text{Hz}) at δ 6.18–6.25 and δ 7.60–7.68 ppm, respectively . The amino group (–NH2_2) exhibits a broad singlet at δ 5.2–5.5 ppm, confirming successful cyclization .

Alternative Pathways: Knorr Pyrazole Synthesis

While less common for benzonitrile-substituted pyrazoles, the Knorr synthesis—a classical route involving 1,3-diketones and hydrazines—offers a potential alternative. For this compound, this method requires 2-cyanophenylhydrazine and a 1,3-diketone such as acetylacetone. However, regioselectivity challenges arise due to competing attack sites on the diketone, often leading to mixtures of 1,3- and 1,5-substituted pyrazoles.

Key Limitations :

  • Regiochemical Control : Poor selectivity necessitates chromatographic separation, reducing overall yield.

  • Substrate Availability : 2-Cyanophenylhydrazine is less commercially accessible than hydrazine hydrate.

Palladium-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed couplings provide modular routes to N-arylpyrazoles. The Suzuki-Miyaura reaction between 3-amino-1H-pyrazole-1-boronic acid and 2-bromobenzonitrile, mediated by Pd(PPh3_3)4_4 in a DMF/H2_2O mixture, enables direct C–N bond formation. This method circumvents regioselectivity issues but requires anhydrous conditions and inert atmospheres.

Advantages :

  • Functional Group Tolerance : Compatible with nitrile and amino groups.

  • Scalability : Adaptable to continuous flow systems for industrial production.

Disadvantages :

  • Cost : Palladium catalysts increase synthetic expenses.

  • Purification Challenges : Residual metal contaminants necessitate rigorous cleanup.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for enaminone cyclocondensation. By heating the enaminone-hydrazine mixture at 100°C for 20 minutes under microwave conditions, yields improve to 80–85% compared to conventional reflux . This method minimizes side reactions such as hydrolysis of the nitrile group.

Typical Protocol :

  • Combine enaminone (1.0 mmol), hydrazine hydrate (1.2 mmol), and 4-toluenesulfonic acid (0.1 mmol) in ethanol.

  • Irradiate at 300 W for 20 minutes.

  • Cool, filter, and recrystallize from ethyl acetate.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageKey Drawback
Enaminone Cyclization70–75≥95High regioselectivityLong reaction time
Knorr Synthesis40–5080–85No catalyst requiredLow regiochemical control
Suzuki Coupling60–65≥90ModularityHigh cost of catalysts
Microwave-Assisted80–85≥97Rapid synthesisSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-(3-amino-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The amino group and nitrile moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Pyrazole Molecular Weight (g/mol) Key Features/Applications
2-(3-Amino-1H-pyrazol-1-yl)benzonitrile 3-amino 184.20 High hydrogen-bonding potential
4-(3-Amino-1H-pyrazol-1-yl)benzonitrile 3-amino 184.20 Positional isomer (4- vs. 2-substitution)
4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile 3-amino, 4-methyl 198.22 Increased lipophilicity due to methyl group
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 3-azido, 5-methyl 224.08 Reactive azido group for click chemistry
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile 2-methyl (imidazole) 183.21 Imidazole ring alters electronic properties
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) Triazole, chlorophenyl Not reported High cytotoxicity against cancer cells
Key Observations:
  • Positional Isomerism: The substitution position (2- vs. 4-) on the benzonitrile core affects electronic distribution and steric interactions. For example, 4-substituted analogs (e.g., 4-(3-amino-1H-pyrazol-1-yl)benzonitrile) may exhibit different binding affinities compared to 2-substituted derivatives .
  • Amino Group vs. Azido/Methyl Groups: The 3-amino group in the target compound enhances hydrogen-bonding interactions, which can improve target engagement in drug design. In contrast, azido groups (e.g., in ) enable click chemistry but reduce stability.
  • Heterocycle Variation : Replacing pyrazole with imidazole (e.g., ) introduces an additional nitrogen atom, altering electronic properties and solubility.
Cytotoxicity in Cancer Cell Lines:
  • Triazole Derivatives : Compounds like 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) show potent cytotoxicity against MCF-7 (IC₅₀: 27.1 ± 1.2 μg/mL) and MDA-MB-231 (IC₅₀: 14.5 ± 2.1 μg/mL) cell lines . The triazole ring may enhance π-π stacking interactions with biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-(3-amino-1H-pyrazol-1-yl)benzonitrile, and how can reaction yields be optimized?

Methodological Answer:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach is effective for constructing pyrazole-benzenenitrile hybrids. For example, 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile can react with terminal alkynes in a 1:1 THF/water mixture using CuSO₄ (0.2 equiv) and sodium ascorbate (1.0 equiv) at room temperature. Typical yields range from 70–85% .
  • Optimization Tips:
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    • Monitor reaction progress with TLC or HPLC to identify side products (e.g., over-alkylation).

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). For example, a similar pyrazole-benzenenitrile derivative was analyzed at 193 K, yielding an R factor of 0.038 and data-to-parameter ratio of 12.5 .
  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Key peaks include nitrile (C≡N) at ~110–120 ppm (¹³C) and pyrazole NH₂ protons at δ 5.5–6.0 ppm (¹H) .
    • HRMS: Confirm molecular weight (e.g., [M+H]⁺ for C₁₀H₉N₅: calc. 200.0933, obs. 200.0935) .

Q. What initial biological screening assays are suitable for evaluating this compound?

Methodological Answer:

  • Antimicrobial Activity:
    • MIC Assays: Test against S. aureus (Gram-positive) and A. niger (fungal) using broth microdilution (e.g., MIC = 5.08–5.19 µM for related compounds) .
  • Anticancer Screening:
    • MTT Assay: Evaluate cytotoxicity against HCT116 (colon cancer) or MCF-7 (breast cancer) cell lines. IC₅₀ values <10 µM indicate promising activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Modification:
    • Pyrazole Ring: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity and target binding .
    • Benzonitrile Moiety: Replace nitrile with amide or carboxylate to modulate solubility and bioavailability.
  • Computational Tools:
    • Molecular Docking: Use AutoDock Vina to predict interactions with kinases (e.g., EGFR) or microbial enzymes (e.g., DHFR). A docking score ≤-8 kcal/mol suggests strong binding .

Q. What mechanistic insights exist for the anticancer activity of this compound?

Methodological Answer:

  • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Related benzonitriles inhibit kinase activity at IC₅₀ = 0.5–2 µM .
  • Apoptosis Induction: Perform flow cytometry (Annexin V/PI staining) to quantify apoptotic cells. Caspase-3/7 activation (≥2-fold vs. control) confirms pro-apoptotic effects .

Q. How can advanced analytical techniques resolve conflicting data in purity or reactivity studies?

Methodological Answer:

  • HPLC-PDA-MS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate impurities. Match UV spectra (λmax ~260 nm for nitrile) and MS fragments (e.g., m/z 183.21 for [M+H]⁺) .
  • Kinetic Studies: Monitor degradation under stress conditions (pH 2–12, 40–80°C) via ¹H NMR. Hydrolysis of the nitrile group to amide occurs at pH >10 .

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